molecular formula C26H25N3O4 B12481429 Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12481429
M. Wt: 443.5 g/mol
InChI Key: MYRBCTOPSFTQBA-UHFFFAOYSA-N
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Description

Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate core substituted with phenylcarbonyl and piperazinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the acylation of a piperazine derivative with a benzoic acid derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and solvents like dichloromethane to facilitate the process. The final product is often purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
  • Methyl 3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Uniqueness

Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its specific substitution pattern and the presence of both phenylcarbonyl and piperazinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 3-benzamido-4-(4-benzoylpiperazin-1-yl)benzoate

InChI

InChI=1S/C26H25N3O4/c1-33-26(32)21-12-13-23(22(18-21)27-24(30)19-8-4-2-5-9-19)28-14-16-29(17-15-28)25(31)20-10-6-3-7-11-20/h2-13,18H,14-17H2,1H3,(H,27,30)

InChI Key

MYRBCTOPSFTQBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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